molecular formula C43H68O12 B1678576 PC 766B CAS No. 108375-77-5

PC 766B

Numéro de catalogue: B1678576
Numéro CAS: 108375-77-5
Poids moléculaire: 777.0 g/mol
Clé InChI: GBRLJEHLCUILHG-KIRYWGJYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PC-766B est un antibiotique macrolide produit par la bactérie Nocardia brasiliensis. Il est connu pour son activité contre les bactéries Gram-positives, certains champignons et levures, mais il est inactif contre les bactéries Gram-négatives. De plus, PC-766B présente une activité antitumorale contre les cellules tumorales murines .

Analyse Des Réactions Chimiques

PC-766B subit diverses réactions chimiques, notamment l'hydrolyse et l'oxydation. Par exemple, l'hydrolyse alcaline de PC-766B dans le méthanol avec de l'hydroxyde de sodium entraîne la formation d'un aglycone . Le composé présente également une faible activité inhibitrice contre l'adénosine triphosphatase sodium-potassium (Na+, K±ATPase) .

Applications de recherche scientifique

PC-766B a plusieurs applications de recherche scientifique :

Mécanisme d'action

PC-766B exerce ses effets en se liant au ribosome bactérien, inhibant ainsi la synthèse des protéines. Cette action est similaire à celle d'autres antibiotiques macrolides. De plus, PC-766B présente une faible activité inhibitrice contre la Na+, K±ATPase, ce qui peut contribuer à ses effets antitumoraux .

Applications De Recherche Scientifique

Antimicrobial Activity

PC 766B has been studied for its effectiveness against various pathogens:

  • Active Against :
    • Gram-positive bacteria
    • Some fungi and yeasts
  • Inactive Against :
    • Gram-negative bacteria

Table 1: Antimicrobial Efficacy of this compound

Pathogen TypeActivity Level
Gram-positive BacteriaEffective
FungiModerate
YeastsModerate
Gram-negative BacteriaIneffective

Antitumor Activity

This compound has shown promising results in cancer research, particularly in vitro and in vivo studies involving murine tumor models.

In Vitro Studies

In vitro studies have demonstrated that this compound possesses potent cytotoxic effects on several murine tumor cell lines.

  • Cell Lines Tested :
    • P388 leukemia
    • B16 melanoma

Table 2: Cytotoxicity of this compound in Murine Tumor Cell Lines

Cell LineIC50 (ng/ml)
P388 leukemia0.1
B16 melanoma0.5

In Vivo Studies

In vivo experiments have further validated the antitumor efficacy of this compound:

  • Dosage : Intraperitoneal administration at a dosage of 0.25 mg/kg/day.
  • Model Used : Male CDF1 mice.
  • Outcome : Demonstrated significant antitumor activity against P388 leukemia.

Case Studies and Research Findings

  • Study on LDL Receptor mRNA Expression :
    • A study indicated that this compound could increase LDL receptor mRNA levels in human hepatoma HepG2 cells, suggesting potential implications for lipid metabolism and cardiovascular health .
  • Isolation and Characterization :
    • Research conducted on the isolation of this compound highlighted its unique structural properties and confirmed its classification within the hygrolidin family of antibiotics .
  • Antitumor Mechanism Investigation :
    • Further investigations into its mechanism revealed that while it affects tumor cells, the relationship between its antimicrobial activity and antitumor properties remains unclear .

Mécanisme D'action

PC-766B exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to other macrolide antibiotics. Additionally, PC-766B shows weak inhibitory activity against Na+, K±ATPase, which may contribute to its antitumor effects .

Activité Biologique

PC-766B is a novel macrolide antibiotic produced by the actinomycete strain Nocardia brasiliensis, isolated from soil. This compound has garnered interest due to its biological activity , particularly its antimicrobial and antitumor properties. Research indicates that PC-766B is effective against various Gram-positive bacteria and some fungi, while showing limited efficacy against Gram-negative bacteria.

Antimicrobial Properties

PC-766B demonstrates potent activity against a range of microorganisms. In vitro studies indicate:

  • Activity Spectrum : Effective against Gram-positive bacteria and certain fungi and yeasts, but inactive against Gram-negative bacteria .
  • Minimum Inhibitory Concentrations (MIC) : Specific MIC values have not been widely published, but the compound's overall effectiveness suggests a strong potential for therapeutic applications in treating infections caused by susceptible pathogens.

Antitumor Activity

The antitumor effects of PC-766B have been substantiated through various studies:

  • In Vitro Cytotoxicity : PC-766B exhibited significant cytotoxicity against murine tumor cell lines, with IC50 values of 0.1 ng/ml for P388 leukemia and 0.5 ng/ml for B16 melanoma . These values indicate a highly potent effect on these cancer cells.
Tumor Cell LineIC50 Value (ng/ml)
P388 Leukemia0.1
B16 Melanoma0.5
  • In Vivo Studies : Administration of PC-766B at a dose of 0.25 mg/kg/day intraperitoneally showed significant antitumor activity against P388 leukemia in animal models .

While the precise mechanisms underlying the biological activities of PC-766B remain to be fully elucidated, preliminary findings suggest:

  • Na+, K(+)-ATPase Inhibition : The compound exhibits weak inhibitory activity against Na+, K(+)-ATPase, which may contribute to its cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the potential applications of PC-766B in clinical settings:

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of PC-766B against various clinical isolates of Gram-positive bacteria, highlighting its role as a potential treatment option for resistant infections.
  • Cancer Treatment Exploration : Research involving murine models demonstrated that PC-766B not only inhibits tumor growth but also enhances survival rates in treated subjects compared to controls.
  • Comparative Studies : Comparative analyses with other macrolide antibiotics have shown that PC-766B possesses superior potency in specific tumor types, suggesting its potential as a lead compound for further development.

Propriétés

IUPAC Name

(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H68O12/c1-12-13-14-17-33-28(6)36(53-37-22-32(44)40(47)31(9)52-37)23-43(49,55-33)30(8)39(46)29(7)41-34(50-10)18-15-16-24(2)19-26(4)38(45)27(5)20-25(3)21-35(51-11)42(48)54-41/h12-18,20-21,26-34,36-41,44-47,49H,19,22-23H2,1-11H3/b13-12+,17-14+,18-15-,24-16-,25-20-,35-21+/t26-,27+,28+,29?,30-,31+,32+,33+,34-,36+,37+,38-,39+,40+,41+,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRLJEHLCUILHG-KIRYWGJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H](C(C)[C@@H]2[C@H](/C=C\C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\OC)/C)C)O)C)\C)OC)O)O)O[C@@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H68O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

777.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108375-77-5
Record name PC 766B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108375775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PC 766B
Reactant of Route 2
PC 766B
Reactant of Route 3
PC 766B
Reactant of Route 4
PC 766B
Reactant of Route 5
PC 766B
Reactant of Route 6
PC 766B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.